molecular formula C10H7NO2 B107793 Isoquinoline-3-carboxylic Acid CAS No. 6624-49-3

Isoquinoline-3-carboxylic Acid

Cat. No. B107793
Key on ui cas rn: 6624-49-3
M. Wt: 173.17 g/mol
InChI Key: KVMMIDQDXZOPAB-UHFFFAOYSA-N
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Patent
US07084155B2

Procedure details

To a stirred solution of isoquinoline-3-carboxylic acid (0.3179 g, 1.84 mmol) in dry THF (10 mL) at room temperature was added BH3-THF (1.0 M, 7.5 mL, 7.5 mmol). The mixture was stirred for 17 hrs, dry CH3OH (10 mL) was added, and the reaction was heated to 0.75° C. with stirring for a further 24 hrs. The mixture was concentrated and the residue was treated with dry CH3OH (3×10 mL), removing the solvent by evaporation each time. The crude product was purified by column chromatography (12 g silica gel, 19:1 CH2Cl2: CH3OH) to give 0.0359 g of 3-(hydroxymethyl)isoquinoline as a white film. The solid was dissolved in dry CH2Cl2 (5 mL) and treated with MnO2 (˜85%, 0.2978 g, 2.91 mmol) with stirring for 19 hrs then filtered through celite. Concentration of the filtrate afforded 0.0252 g (9%) of isoquinoline-3-carboxaldehyde as yellow oil. 1H NMR (CDCl3) d 7.73–7.82 (m, 2H), 7.97–8.07 (m, 2H), 8.37 (s, 1H), 9.36 (s, 1H), 10.25 (s, 1H).
Quantity
0.3179 g
Type
reactant
Reaction Step One
Quantity
7.5 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH:4]=[C:3]([C:11](O)=[O:12])[N:2]=1.B.C1COCC1.CO>C1COCC1>[OH:12][CH2:11][C:3]1[N:2]=[CH:1][C:10]2[C:5]([CH:4]=1)=[CH:6][CH:7]=[CH:8][CH:9]=2 |f:1.2|

Inputs

Step One
Name
Quantity
0.3179 g
Type
reactant
Smiles
C1=NC(=CC2=CC=CC=C12)C(=O)O
Name
Quantity
7.5 mL
Type
reactant
Smiles
B.C1CCOC1
Name
Quantity
10 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
10 mL
Type
reactant
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0.75 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred for 17 hrs
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
with stirring for a further 24 hrs
Duration
24 h
CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated
ADDITION
Type
ADDITION
Details
the residue was treated with dry CH3OH (3×10 mL)
CUSTOM
Type
CUSTOM
Details
removing the solvent
CUSTOM
Type
CUSTOM
Details
by evaporation each time
CUSTOM
Type
CUSTOM
Details
The crude product was purified by column chromatography (12 g silica gel, 19:1 CH2Cl2: CH3OH)

Outcomes

Product
Details
Reaction Time
17 h
Name
Type
product
Smiles
OCC=1N=CC2=CC=CC=C2C1
Measurements
Type Value Analysis
AMOUNT: MASS 0.0359 g
YIELD: CALCULATEDPERCENTYIELD 12.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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